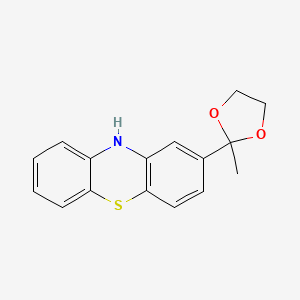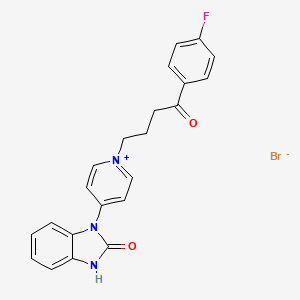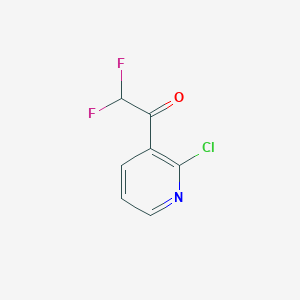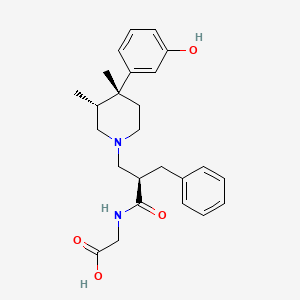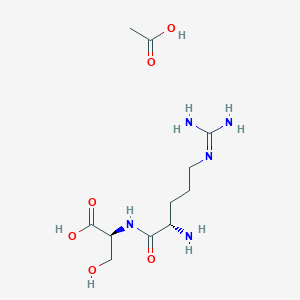
BENZYDAMINE_met010
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Benzydamine can be synthesized through the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative. This is then reduced by sodium thiosulfate to produce a transient hydrazine, which undergoes spontaneous internal hydrazide formation .
Industrial Production Methods
The industrial production of benzydamine typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes the separation of benzydamine hydrochloride and its impurities using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .
化学反应分析
Types of Reactions
Benzydamine undergoes various chemical reactions, including:
Oxidation: Benzydamine can be oxidized to form different metabolites.
Reduction: The reduction of benzydamine involves the conversion of the N-nitroso derivative to hydrazine.
Substitution: Benzydamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is commonly used for the reduction of the N-nitroso derivative.
Substitution: Strong nucleophiles such as sodium hydride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of benzydamine, which can have different pharmacological properties .
科学研究应用
Benzydamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indazole derivatives.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in the treatment of inflammatory conditions, pain relief, and as a local anaesthetic.
Industry: Employed in the formulation of oral rinses, sprays, and topical creams for pain and inflammation relief
作用机制
Benzydamine exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines such as tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It selectively binds to inflamed tissues and inhibits the release of pro-inflammatory mediators without significantly affecting other cytokines . This mechanism is distinct from traditional NSAIDs, which typically inhibit cyclooxygenase enzymes .
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID with anti-inflammatory and analgesic properties.
Diclofenac: A widely used NSAID for pain and inflammation.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
Uniqueness
Benzydamine is unique in its ability to selectively bind to inflamed tissues and inhibit specific pro-inflammatory cytokines without affecting other cytokines. This selective action reduces the risk of systemic side effects commonly associated with other NSAIDs .
属性
CAS 编号 |
32852-16-7 |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21N3O/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3 |
InChI 键 |
GHSWAWCBZHYVJJ-UHFFFAOYSA-N |
规范 SMILES |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


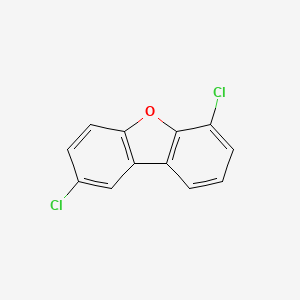

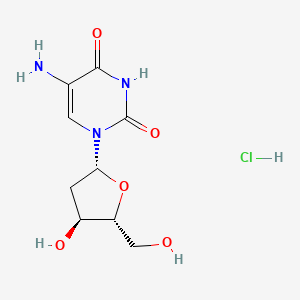
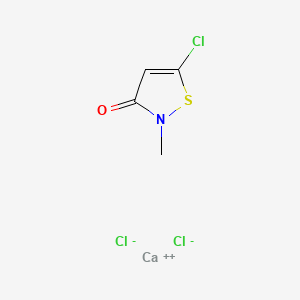

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
